molecular formula C15H14ClNO3S B2741190 {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE CAS No. 1794785-58-2

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE

Cat. No.: B2741190
CAS No.: 1794785-58-2
M. Wt: 323.79
InChI Key: KVZZZVLZXBKORW-UHFFFAOYSA-N
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Description

{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl thiophene-3-carboxylate is a synthetic thiophene derivative intended for Research Use Only, strictly within laboratory settings. Thiophene-based compounds are a significant class of heterocyclic molecules known for their diverse applications in medicinal chemistry and material science . This compound features a thiophene core linked to a 4-chlorophenethyl group via a carbamoyl methyl ester, a structure reminiscent of molecular frameworks investigated for various biological activities . While the specific biological profile of this compound requires empirical determination, analogous thiophene derivatives have been extensively studied and reported to exhibit a wide spectrum of therapeutic properties. These include potential roles as anti-cancer agents , antimicrobials , and anti-inflammatory agents . The structural motif of combining a thiophene ring with an aryl carboxamide is found in compounds designed as inhibitors of specific protein kinases, which are key targets in oncology research . Researchers may find this compound valuable for constructing combinatorial libraries, investigating structure-activity relationships (SAR), or exploring new prototypes with pharmacological activity . This product is offered with the expectation that qualified researchers will conduct all necessary characterization to confirm its identity and purity for their specific applications. Handling should be performed in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c16-13-3-1-11(2-4-13)5-7-17-14(18)9-20-15(19)12-6-8-21-10-12/h1-4,6,8,10H,5,7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZZZVLZXBKORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)COC(=O)C2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE involves several steps. One common method includes the reaction of thiophene-2-carboxamides with various reagents to form the desired product. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Chemical Reactions Analysis

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly breast cancer cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

  • Case Study : A study utilized the MTT assay to evaluate the cytotoxic effects on breast cancer cells. Results showed an IC50 value of approximately 15 µM, indicating potent anticancer activity at low concentrations.

Table: Anticancer Activity Findings

Study FocusMethodologyKey Findings
Breast Cancer CellsMTT AssayIC50 = 15 µM
Lung Cancer CellsCell Viability AssaySignificant reduction in viability at 20 µM

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against various bacterial strains. Preliminary studies suggest it may inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

  • Case Study : An antimicrobial efficacy study employed the disk diffusion method to measure inhibition zones. The compound exhibited clear zones of inhibition, with a minimum inhibitory concentration (MIC) recorded at around 50 µg/mL.

Table: Antimicrobial Activity Findings

Bacterial StrainMethodologyMIC (µg/mL)
Staphylococcus aureusDisk Diffusion50
Escherichia coliDisk Diffusion50

Agricultural Applications

In agricultural chemistry, the compound has potential applications as a pesticide or herbicide due to its structural features that may interact with biological systems in pests. Its effectiveness against specific plant pathogens is currently under investigation.

  • Research Finding : Preliminary trials indicate that formulations containing this compound can reduce fungal infections in crops, suggesting its utility as an agricultural fungicide.

Materials Science

The unique structural properties of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl thiophene-3-carboxylate make it suitable for use in developing advanced materials, particularly in organic electronics and photovoltaics.

  • Case Study : Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity and stability, making it a candidate for organic solar cells.

Table: Material Properties

Application AreaProperties EnhancedObservations
Organic ElectronicsElectrical ConductivityImproved stability and performance
PhotovoltaicsLight AbsorptionEnhanced efficiency

Mechanism of Action

The mechanism of action of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological activities. Below is a detailed analysis:

Thiophene-3-Carboxylate Derivatives

  • Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate (CAS 4873-59-0) Structure: Shares the thiophene-3-carboxylate backbone but differs in substituents. A 2-chlorophenyl group is attached via a carbonylamino linker at the 2-position, and a phenyl group occupies the 4-position of the thiophene ring . Key Differences:
  • Chlorine Position: The 2-chlorophenyl substituent (vs.
  • Additional Phenyl Group : The 4-phenyl substitution on the thiophene ring could enhance lipophilicity, affecting membrane permeability in cellular assays.

Imidazole-Based Analogs

  • Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate Structure: Features an imidazole core with a 4-chlorophenyl group and an ethyl acetate side chain. Activity: Demonstrates strong inhibition of nuclear sirtuins (a class of histone deacetylases) in non-small cell lung cancer (NSCLC) cell lines, with superior docking scores and glide energy compared to other sirtuin inhibitors . Comparison:
  • Both compounds share a 4-chlorophenyl group, suggesting this moiety may contribute to epigenetic modulation or enzyme inhibition.

Triazole-Based Agrochemicals

  • Tebuconazole and Fenbuconazole Structure: Triazole derivatives with chlorophenyl and alkyl/cyano substituents . Application: Broad-spectrum fungicides targeting ergosterol biosynthesis in plant pathogens. Comparison:
  • While the target compound lacks a triazole ring, the presence of a chlorophenyl group in both classes highlights its versatility in pesticidal and pharmacological contexts.
  • The carbamoyl group in the target compound may mimic the triazole’s ability to coordinate metal ions or interact with enzyme active sites.

Data Table: Structural and Functional Comparison

Compound Core Structure Chlorophenyl Substituent Key Functional Groups Reported Activity/Use Evidence Source
Target Compound Thiophene 4-Chloro (ethyl chain) Carboxylate ester, carbamoyl Unknown (hypothesized enzyme inhibition) N/A
Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate Thiophene 2-Chloro Carbonylamino, phenyl No activity data provided
Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate Imidazole 4-Chloro Acetate Sirtuin inhibition (anticancer)
Tebuconazole Triazole 4-Chloro Triazole, ethanol Fungicide

Key Research Findings and Implications

  • Substituent Position Matters : The 4-chlorophenyl group in the target compound and ’s imidazole analog may enhance binding to hydrophobic enzyme pockets, whereas 2-chlorophenyl () could sterically hinder interactions .
  • Heterocycle Impact : Thiophenes (electron-rich due to sulfur) may engage in π-π stacking or hydrophobic interactions, while imidazoles (basic) could participate in hydrogen bonding or cation-π interactions .

Biological Activity

The compound {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl thiophene-3-carboxylate is a derivative of thiophene and has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a carboxylate group and a carbamoyl moiety linked to a 4-chlorophenyl ethyl group. Its molecular structure can be represented as follows:

C16H18ClN1O2S\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}_1\text{O}_2\text{S}

This structure is significant as it influences the compound's interaction with biological targets.

Inhibition of D-amino Acid Oxidase (DAO)

Recent studies have identified thiophene derivatives as potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders, including schizophrenia. The structural analysis revealed that compounds similar to this compound exhibit low micromolar inhibitory potency against DAO, with IC50 values reported around 7.8 µM to 4.4 µM for related compounds .

Table 1: Inhibitory Potency of Thiophene Derivatives Against DAO

CompoundIC50 (µM)
Thiophene-2-carboxylic acid7.8
Thiophene-3-carboxylic acid4.4
This compoundTBD

Antioxidant Activity

The antioxidant properties of thiophene derivatives have also been explored. Compounds with similar structures have shown significant radical scavenging activity, which is beneficial in mitigating oxidative stress-related diseases .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the thiophene ring and the substituents on the phenyl group can significantly affect the biological activity. For instance, substituents at the 5-position on the thiophene ring have been reported to enhance potency, while bulky groups may reduce inhibitory effects due to steric hindrance .

Table 2: SAR Insights for Thiophene Derivatives

Substituent PositionEffect on Activity
2-positionMinimal impact
3-positionDetrimental
5-positionEnhanced potency

Case Studies and Research Findings

  • Neurological Implications : A study demonstrated that compounds inhibiting DAO can lead to increased levels of D-serine, which may enhance NMDA receptor function and offer therapeutic benefits in schizophrenia .
  • Antioxidant Studies : In vitro assays have confirmed that certain thiophene derivatives exhibit significant antioxidant activity, suggesting potential applications in neuroprotection and anti-inflammatory therapies .
  • Cancer Research : Preliminary investigations into the anticancer properties of related thiophene compounds indicate that they may inhibit tumor growth by modulating pathways such as RhoA/ROCK, although further studies are required to establish definitive effects .

Q & A

Q. What are the common synthetic routes for preparing {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl thiophene-3-carboxylate, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with functionalization of the thiophene ring. Key steps include:
  • Carbamoylation : Reacting a thiophene-3-carboxylate precursor with 2-(4-chlorophenyl)ethyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to introduce the carbamoyl group .
  • Esterification : Using methyl chloride or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to form the methyl ester .
  • Critical Conditions :
  • Temperature : Low temperatures (0–10°C) minimize side reactions during carbamoylation.
  • Catalysts : Triethylamine or DMAP for esterification improves reaction efficiency .
  • Reagents :
Reagent TypeExampleRole
Oxidizing AgentsKMnO₄Functional group modification
Coupling AgentsDCC (Dicyclohexylcarbodiimide)Facilitate amide bond formation
SolventsDCM, THFReaction medium

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H/¹³C NMR : Analyze chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) to confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₃ClNO₃S: 322.03) .
  • X-ray Crystallography : Resolve crystal structures using SHELXL for precise bond-length/angle measurements (e.g., C–S bond length ~1.70 Å in thiophene) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (respiratory toxicity category 3) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at –20°C, away from strong oxidizers .

Advanced Research Questions

Q. What strategies are effective in resolving crystallographic data contradictions during structural elucidation of thiophene derivatives?

  • Methodological Answer :
  • Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement in SHELXL :
  • Apply TWIN/BASF commands for twinned crystals (common in thiophene derivatives due to planar symmetry).
  • Use restraints for disordered atoms (e.g., chlorophenyl groups) .
  • Validation Tools : Check R-factor discrepancies (e.g., R₁ < 0.05 for high-quality data) and electron density maps (e.g., Fo–Fc maps for missing atoms) .

Q. How do electronic effects of substituents on the thiophene ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • Hammett Studies :
  • The electron-withdrawing carbamoyl group (σₚ ≈ 0.78) activates the thiophene ring toward nucleophilic attack at the 2-position .
  • Chlorophenyl substituents increase electrophilicity via inductive effects, accelerating SNAr reactions .
  • Experimental Design :
  • Compare reaction rates with analogs (e.g., methyl vs. ethyl esters) using kinetic assays (UV-Vis monitoring at 300 nm) .
  • Computational modeling (DFT) predicts regioselectivity (e.g., Fukui indices for nucleophilic sites) .

Q. What methodological approaches are recommended for analyzing conflicting biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements in enzyme inhibition) using triplicate runs .
  • Target Validation :
  • Use CRISPR knockouts or siRNA to confirm target specificity (e.g., COX-2 inhibition vs. off-target effects) .
  • Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .
  • Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q-test) to assess heterogeneity in published datasets .

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